2-溴-6-氟-4-(甲氧羰基)苯硼酸

描述

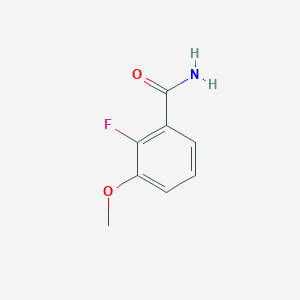

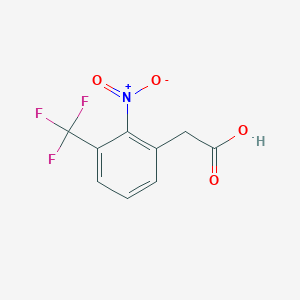

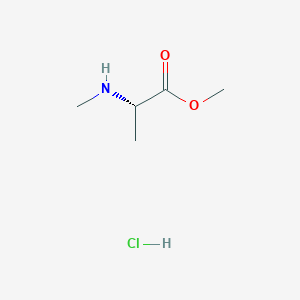

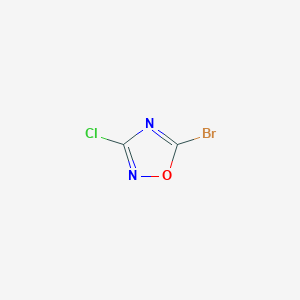

“2-Bromo-6-fluoro-4-(methoxycarbonyl)phenylboronic acid” is a chemical compound with the CAS Number: 2096330-22-0. It has a molecular weight of 276.85 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BBrFO4/c1-15-8(12)4-2-5(10)7(9(13)14)6(11)3-4/h2-3,13-14H,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 276.85 . It is stored in a freezer, indicating that it may be sensitive to temperature .科学研究应用

化学合成与材料开发

2-溴-6-氟-4-(甲氧羰基)苯硼酸及其衍生物已被用于各种化学合成工艺中。例如,Monteiro 等人 (2015) 描述了将双萘酚衍生物固定在碳纳米管上,其中使用 3-氟-4-(甲氧羰基)苯硼酸作为探针。这项研究强调了此类化合物在开发具有催化和材料科学潜在应用的杂化纳米材料中的作用 (Monteiro 等人,2015)。

药物合成

Qiu 等人 (2009) 和 Harkness 等人 (2017) 的研究证明了相关化合物在药物合成中的应用。他们探索了 2-氟-4-溴联苯的实用合成,这是制造非甾体抗炎药的关键中间体 (Qiu 等人,2009)。同样,Harkness 等人 (2017) 描述了一种氟比洛芬甲酯的对映选择性合成方法,展示了此类化合物在药物开发中的作用 (Harkness 等人,2017)。

有机化学与催化

像 Sutherland 和 Gallagher (2003) 以及 Chuang 等人 (2016) 这样的研究专注于在有机合成和催化中使用类似的硼酸。他们分别探索了吡啶和吡啶酮以及吲哚酮和 α-芳基酰胺的合成。这些化合物在开发新的有机合成方法和催化剂中起着至关重要的作用 (Sutherland & Gallagher,2003) (Chuang 等人,2016)。

诊断和分析工具的开发

Gatti 等人 (1992) 证明了衍生物 2-溴乙酰基-6-甲氧基萘作为 HPLC 分析羧酸的荧光标记试剂的用途。这项研究强调了此类化合物在开发分析和诊断工具中的重要性 (Gatti 等人,1992)。

肿瘤学研究中的应用

Psurski 等人 (2018) 探索了苯硼酸衍生物(包括类似于 2-溴-6-氟-4-(甲氧羰基)苯硼酸的衍生物)在癌细胞中的抗增殖潜力。他们的研究结果有助于肿瘤学研究,可能导致新的癌症治疗方法 (Psurski 等人,2018)。

作用机制

Target of Action

The primary target of 2-Bromo-6-fluoro-4-(methoxycarbonyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The affected biochemical pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

It is known that boronic esters, such as this compound, are generally stable and readily prepared . They are also environmentally benign . The stability of these compounds presents new challenges, especially when considering the removal of the boron moiety at the end of a sequence if required .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds . This is achieved through the Suzuki–Miyaura cross-coupling reaction . The compound’s action can lead to the synthesis of a variety of organic compounds .

Action Environment

The action of 2-Bromo-6-fluoro-4-(methoxycarbonyl)phenylboronic acid can be influenced by environmental factors such as pH . The rate of reaction is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

属性

IUPAC Name |

(2-bromo-6-fluoro-4-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BBrFO4/c1-15-8(12)4-2-5(10)7(9(13)14)6(11)3-4/h2-3,13-14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSIGAOWJKBNEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1Br)C(=O)OC)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BBrFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea](/img/structure/B3040409.png)

![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzylamine](/img/structure/B3040413.png)